molecular formula C9H18N2O2S2 B6308391 methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate CAS No. 206353-02-8

methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate

Cat. No.: B6308391
CAS No.: 206353-02-8
M. Wt: 250.4 g/mol
InChI Key: XSJAUWZEJURQOJ-CSKARUKUSA-N
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Description

Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate is an organosulfur compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butylsulfanyl group, a methylcarbamoyl group, and an ethanimidothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate typically involves the following steps:

    Formation of the butylsulfanyl group: This can be achieved by reacting butylthiol with an appropriate halide under basic conditions.

    Introduction of the methylcarbamoyl group: This step involves the reaction of methyl isocyanate with a suitable nucleophile.

    Formation of the ethanimidothioate moiety: This can be synthesized by reacting an appropriate thioamide with an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1E)-N-[ethylsulfanyl(methyl)carbamoyl]oxyethanimidothioate: Similar structure but with an ethylsulfanyl group instead of a butylsulfanyl group.

    Methyl (1E)-N-[butylsulfanyl(ethyl)carbamoyl]oxyethanimidothioate: Similar structure but with an ethylcarbamoyl group instead of a methylcarbamoyl group.

    Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxypropanimidothioate: Similar structure but with a propanimidothioate moiety instead of an ethanimidothioate moiety.

Uniqueness

Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S2/c1-5-6-7-15-11(3)9(12)13-10-8(2)14-4/h5-7H2,1-4H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJAUWZEJURQOJ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSN(C)C(=O)ON=C(C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSN(C)C(=O)O/N=C(\C)/SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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